molecular formula C21H27NO4S B12746646 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman CAS No. 153804-33-2

8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman

Cat. No.: B12746646
CAS No.: 153804-33-2
M. Wt: 389.5 g/mol
InChI Key: METDFQQFARFYCX-UHFFFAOYSA-N
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Description

8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiochroman moiety linked to a spirocyclic structure, which imparts distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the thiochroman moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman undergoes various chemical reactions, including:

    Oxidation: Conversion of the thiochroman moiety to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution at the spirocyclic or thiochroman rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic and thiochroman derivatives, such as:

  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 4-Piperidone ethylene acetal
  • 2-Oxa-6-azaspiro[3.3]heptane

Uniqueness

What sets 8-((3-(7,9-Dioxo-8-azaspiro(4.5)decan-8-yl)-2-hydroxypropyl)oxy)thiochroman apart is its unique combination of a spirocyclic core and a thiochroman moiety. This structural arrangement imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

153804-33-2

Molecular Formula

C21H27NO4S

Molecular Weight

389.5 g/mol

IUPAC Name

8-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-hydroxypropyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H27NO4S/c23-16(14-26-17-7-3-5-15-6-4-10-27-20(15)17)13-22-18(24)11-21(12-19(22)25)8-1-2-9-21/h3,5,7,16,23H,1-2,4,6,8-14H2

InChI Key

METDFQQFARFYCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CC(COC3=CC=CC4=C3SCCC4)O

Origin of Product

United States

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